

Comparative Transcriptomic Analysis of Parasites Treated with Antiparasitic Agent-19

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Compound of Interest

Compound Name: **Antiparasitic agent-19**

Cat. No.: **B15137070**

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of a novel therapeutic candidate, **Antiparasitic agent-19**, on a model parasitic nematode. The data presented herein offers a direct comparison with the well-established anthelmintic, Ivermectin, as well as an untreated control group. The objective of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms of **Antiparasitic agent-19** and to provide a framework for future investigations.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes the differential expression of key genes in the parasitic nematode *Brugia malayi* following a 24-hour treatment with **Antiparasitic agent-19** and Ivermectin, relative to an untreated control. The data reveals distinct and overlapping transcriptomic signatures, suggesting both unique and shared mechanisms of action.

Gene ID	Gene Name	Function	Fold Change (Antiparasitic agent-19 vs. Control)	Fold Change (Ivermectin vs. Control)
Bm1_01470	unc-49	GABA-A receptor subunit	-3.8	-4.2
Bm1_26550	avr-14	Glutamate-gated chloride channel subunit	-1.2	-5.1
Bm1_05090	hsp-70	Heat shock protein 70	+5.6	+2.1
Bm1_14330	tps-1	Trehalose-6-phosphate synthase	-4.9	-1.5
Bm1_31480	cct-2	Chaperonin containing TCP1 subunit 2	+3.1	+1.8
Bm1_08210	daf-16	Forkhead box protein O	+2.9	+1.2
Bm1_45120	gst-1	Glutathione S-transferase 1	+4.2	+2.5

Experimental Protocols

The following protocols detail the methodologies employed to generate the transcriptomic data presented above.

Parasite Culture and Treatment

Adult female *Brugia malayi* were cultured in vitro in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ environment. Parasites were treated with either 10 µM **Antiparasitic agent-19**, 10 µM Ivermectin, or a vehicle control (0.1% DMSO) for 24 hours. Each treatment group consisted of three biological replicates.

RNA Extraction and Library Preparation

Following treatment, parasites were flash-frozen in liquid nitrogen. Total RNA was extracted using a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA. RNA quality and quantity were assessed using a Bioanalyzer. RNA-seq libraries were prepared from 1 µg of total RNA using a TruSeq RNA Library Prep Kit according to the manufacturer's instructions.

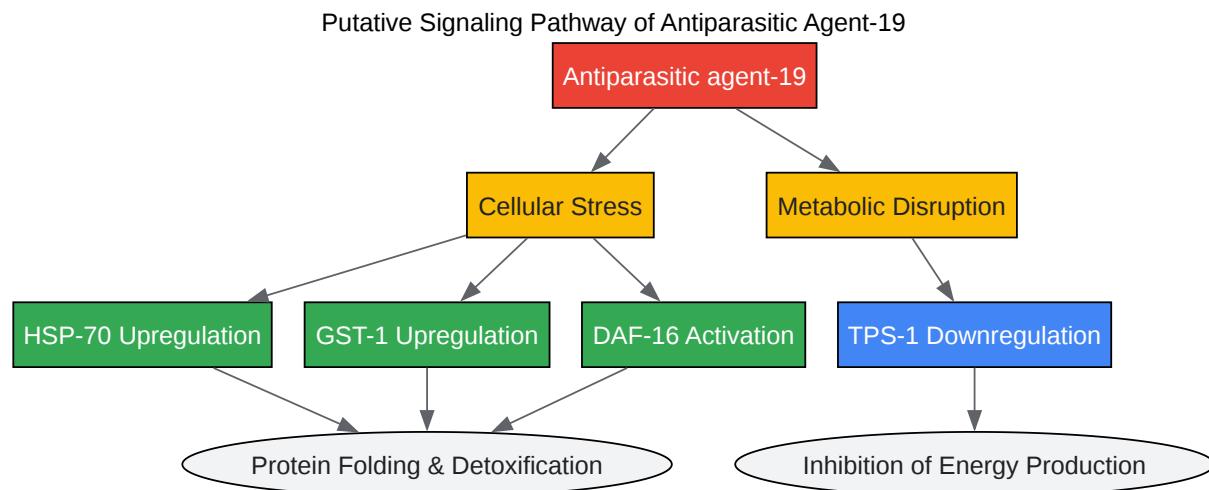
Sequencing and Bioinformatic Analysis

The prepared libraries were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads. Raw sequencing reads were quality-checked using FastQC and trimmed for adapters and low-quality bases. The trimmed reads were then aligned to the *Brugia malayi* reference genome using HISAT2. Gene expression levels were quantified using featureCounts, and differential gene expression analysis was performed using DESeq2. Genes with a $|\log_2(\text{fold change})| > 1$ and a $p\text{-adj} < 0.05$ were considered significantly differentially expressed.

Visualizing Molecular Mechanisms and Workflows

Signaling Pathway Modulation

The following diagram illustrates the putative signaling pathway affected by **Antiparasitic agent-19**. The agent appears to induce significant cellular stress, leading to the upregulation of stress response genes and the downregulation of key metabolic enzymes.



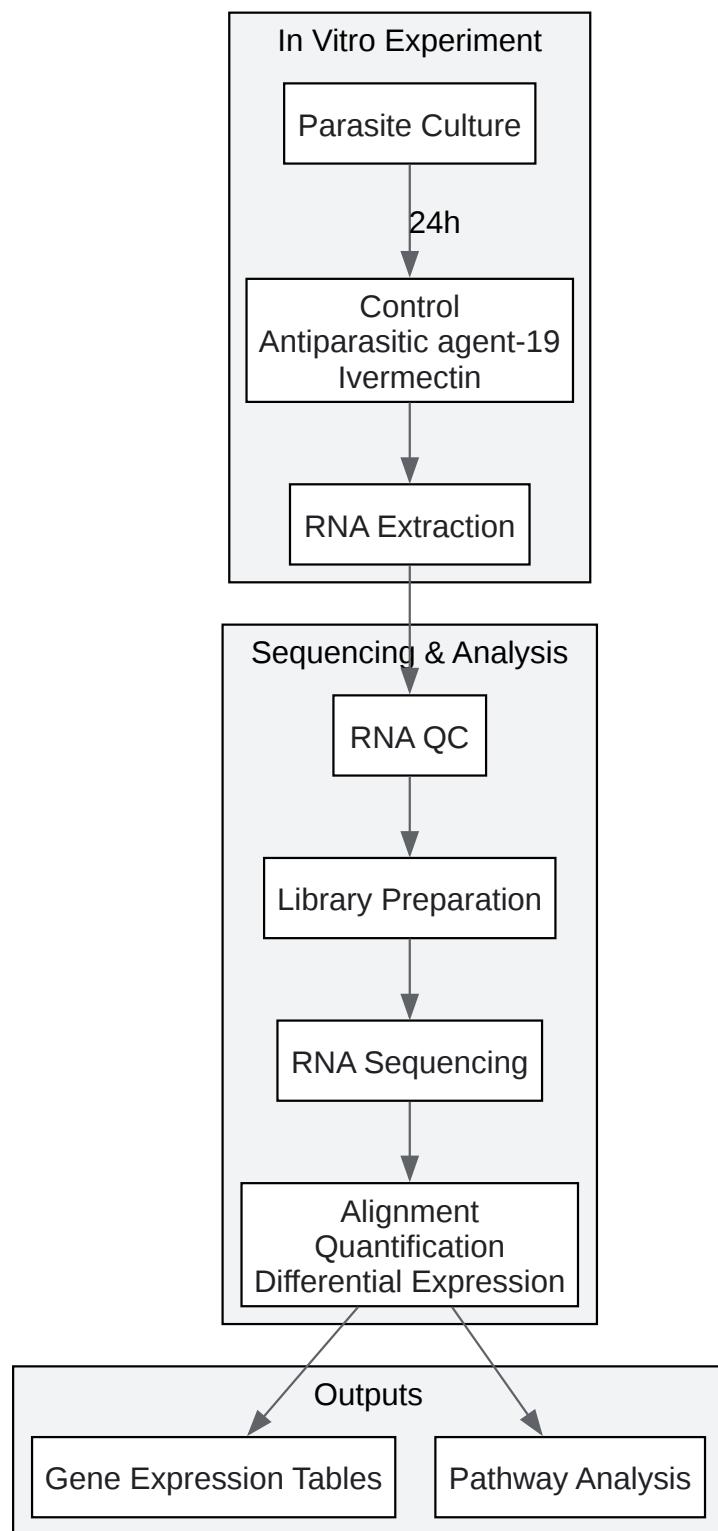
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Caption: Putative signaling pathway of **Antiparasitic agent-19**.

Experimental Workflow

The diagram below outlines the experimental workflow for the comparative transcriptomic analysis of parasites treated with **Antiparasitic agent-19**.

Comparative Transcriptomics Experimental Workflow

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Caption: Experimental workflow for comparative transcriptomics.

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